molecular formula C4H8ClN B13042175 3-Chloro-3-methylazetidine

3-Chloro-3-methylazetidine

Cat. No.: B13042175
M. Wt: 105.56 g/mol
InChI Key: RLSWLNQMCZSNTG-UHFFFAOYSA-N
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Description

3-Chloro-3-methylazetidine is a four-membered heterocyclic compound with the molecular formula C4H8ClN. It is a derivative of azetidine, characterized by the presence of a chlorine atom and a methyl group attached to the nitrogen-containing ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-methylazetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-2-methylpropylamine with a base to induce cyclization, forming the azetidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated systems and optimized reaction conditions ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3-methylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted azetidines
  • N-oxides
  • Amines

Scientific Research Applications

3-Chloro-3-methylazetidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3-methylazetidine involves its interaction with biological targets, leading to various effects. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA and proteins. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-3-methylazetidine’s unique combination of a chlorine atom and a methyl group on the azetidine ring imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C4H8ClN

Molecular Weight

105.56 g/mol

IUPAC Name

3-chloro-3-methylazetidine

InChI

InChI=1S/C4H8ClN/c1-4(5)2-6-3-4/h6H,2-3H2,1H3

InChI Key

RLSWLNQMCZSNTG-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)Cl

Origin of Product

United States

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